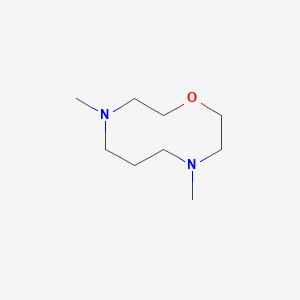![molecular formula C7H10N2O B14360034 2,4,4a,5,6,7-Hexahydro-3H-cyclopenta[c]pyridazin-3-one CAS No. 94767-50-7](/img/structure/B14360034.png)
2,4,4a,5,6,7-Hexahydro-3H-cyclopenta[c]pyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,4a,5,6,7-Hexahydro-3H-cyclopenta[c]pyridazin-3-one is a heterocyclic compound with a unique structure that includes a cyclopentane ring fused to a pyridazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4a,5,6,7-Hexahydro-3H-cyclopenta[c]pyridazin-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-oxocyclopentylacetate with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,4a,5,6,7-Hexahydro-3H-cyclopenta[c]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,4,4a,5,6,7-Hexahydro-3H-cyclopenta[c]pyridazin-3-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 2,4,4a,5,6,7-Hexahydro-3H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5,6,7-Tetrahydro-3H-cyclopenta[c]pyridazin-3-one: This compound shares a similar core structure but lacks some of the hydrogen atoms present in 2,4,4a,5,6,7-Hexahydro-3H-cyclopenta[c]pyridazin-3-one.
Cyclopenta[c]pyran-1(3H)-one: Another related compound with a different heterocyclic ring system.
Uniqueness
This compound is unique due to its specific arrangement of atoms and the presence of both cyclopentane and pyridazine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
94767-50-7 |
|---|---|
Molekularformel |
C7H10N2O |
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
2,4,4a,5,6,7-hexahydrocyclopenta[c]pyridazin-3-one |
InChI |
InChI=1S/C7H10N2O/c10-7-4-5-2-1-3-6(5)8-9-7/h5H,1-4H2,(H,9,10) |
InChI-Schlüssel |
ZVLVLSGBZIJERC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(=O)NN=C2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B14359953.png)
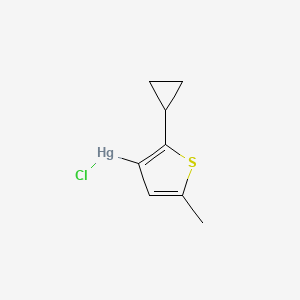
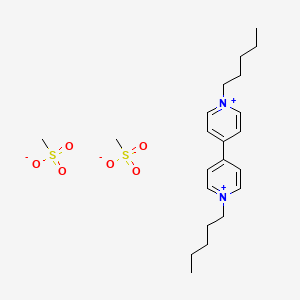
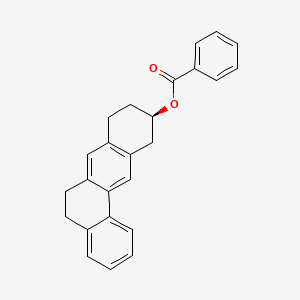
![(Bicyclo[2.2.1]heptan-2-yl)(chloro)mercury](/img/structure/B14359987.png)
![S-(4-Hydroxyphenyl) 4-[(4-hydroxyphenyl)sulfanyl]butanethioate](/img/structure/B14359988.png)
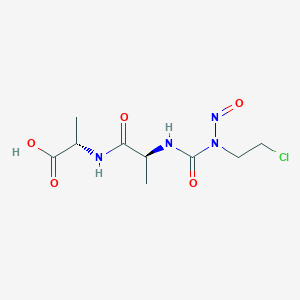
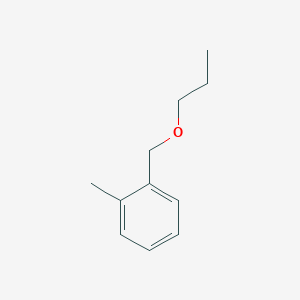
![7-(Phenylsulfanyl)bicyclo[2.2.1]heptane](/img/structure/B14359996.png)
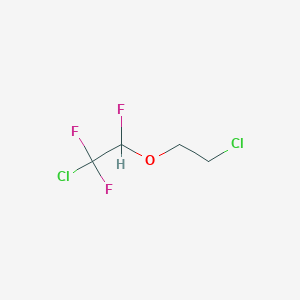
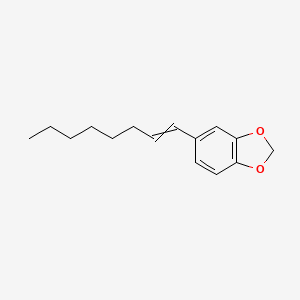
![7-Methoxy-10-nitrobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14360015.png)
![Butyl 3-{4-[(E)-(4-aminophenyl)diazenyl]phenyl}prop-2-enoate](/img/structure/B14360017.png)
